molecular formula C8H14Cl2F3N3 B13530216 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride

1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride

Cat. No.: B13530216
M. Wt: 280.12 g/mol
InChI Key: VDZOBCUEAPHTAH-UHFFFAOYSA-N
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Description

1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoroethyl group attached to the pyrazole ring, which imparts unique chemical properties. It is commonly used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions. This step often requires the use of trifluoroethyl halides in the presence of a strong base such as sodium hydride.

    Formation of the Methanamine Group: The methanamine group is introduced through reductive amination reactions, where the pyrazole derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

  • 1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid
  • 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

Uniqueness: 1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various research and industrial applications.

Biological Activity

1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is C9H13F3N4C_9H_{13}F_3N_4 with a molecular weight of 234.22 g/mol. The IUPAC name reflects its complex structure, which includes a pyrazole ring and trifluoroethyl group.

PropertyValue
Molecular FormulaC9H13F3N4
Molecular Weight234.22 g/mol
IUPAC Name1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride
InChI KeyXQIPPHFOJDWXBN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The pyrazole ring enhances binding affinity to various enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may modulate pathways related to inflammation and cancer cell proliferation.

Cytotoxic Activity

Recent research has highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Study Findings : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against glioma cell lines with IC50 values ranging from 5.00 µM to 24.31 µM.
Cell LineIC50 (µM)
C65.13
SH-SY5Y5.00

These results indicate its potential as a selective agent for targeting tumor cells while sparing normal cells.

Case Studies

Case Study 1: Glioma Treatment
A study investigated the effects of the compound on glioma cell lines. Flow cytometry analysis revealed that treatment with the compound led to significant apoptosis in C6 cells. The mechanism involved cell cycle arrest predominantly in the G0/G1 phase.

Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial activity of the compound against various bacterial strains. Results indicated that it possessed moderate antibacterial properties, particularly effective against Gram-positive bacteria.

Potential Therapeutic Applications

Given its promising biological activities, this compound may have several therapeutic applications:

  • Anticancer Agent : Its ability to induce apoptosis in cancer cells suggests potential use in oncology.
  • Antimicrobial Agent : Moderate antibacterial activity could lead to future developments in treating infections.

Properties

Molecular Formula

C8H14Cl2F3N3

Molecular Weight

280.12 g/mol

IUPAC Name

[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H12F3N3.2ClH/c1-5-7(3-12)6(2)14(13-5)4-8(9,10)11;;/h3-4,12H2,1-2H3;2*1H

InChI Key

VDZOBCUEAPHTAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)CN.Cl.Cl

Origin of Product

United States

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